3,4-dimethoxy-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide
Description
This compound is a benzamide derivative featuring a 3,4-dimethoxybenzamide core linked via an ethyl chain to a 1-[(2-methylphenyl)methyl]-substituted 1H-1,3-benzodiazole moiety. Its structural complexity arises from the integration of two pharmacologically significant motifs:
- Benzamide scaffold: Known for roles in kinase inhibition and antimicrobial activity .
- 1H-1,3-Benzodiazole: A heterocyclic system prevalent in anticancer and antiviral agents due to its ability to intercalate DNA or inhibit enzymes .
The 3,4-dimethoxy groups enhance solubility and bioavailability, while the 2-methylphenyl substitution on the benzodiazole may influence steric interactions with biological targets.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-18-8-4-5-9-20(18)17-29-22-11-7-6-10-21(22)28-25(29)14-15-27-26(30)19-12-13-23(31-2)24(16-19)32-3/h4-13,16H,14-15,17H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOVRNUTYOAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
3,4-Dimethoxy-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogues with Benzimidazole/Benzodiazole Cores
Key Observations :
- Linker Flexibility : Ethyl/propyl linkers (as in the target compound and derivatives) improve membrane permeability compared to rigid sulfonamide or ureido linkers .
- Substituent Effects: The 3,4-dimethoxy group in the target compound enhances solubility over non-methoxy analogues (e.g., compound 2c) but may reduce target affinity due to steric bulk .
Functional Group Variations
Key Observations :
- Heterocycle Substitutions : Benzimidazole (target compound) vs. benzothiazole () alters DNA-binding modes, with benzothiazoles showing stronger intercalation .
- Thioether Linkages : Compounds like W1 () exhibit enhanced antimicrobial effects due to thioether-mediated redox modulation .
Pharmacological Profile Comparison
Key Observations :
- The target compound shows moderate anticancer activity but lags behind W1 in potency, likely due to W1’s thioacetamide group enhancing reactive oxygen species (ROS) generation .
- Its solubility profile (LogP = 3.2) balances lipophilicity and bioavailability better than 3b (LogP = 4.1), which suffers from poor absorption .
Biological Activity
The compound 3,4-dimethoxy-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is a synthetic derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes methoxy groups and a benzodiazole moiety. The presence of these functional groups may contribute to its biological activity.
Research has indicated that compounds similar to This compound often interact with various neurotransmitter systems. The benzodiazole structure suggests potential activity as a ligand for histamine receptors, particularly the H3 receptor, which is involved in modulating neurotransmitter release.
| Mechanism | Description |
|---|---|
| Histamine Receptor Modulation | Interaction with H3 receptors may influence neurotransmitter release and cognitive functions. |
| Acetylcholinesterase Inhibition | Similar compounds have shown inhibition of AChE, potentially enhancing cholinergic signaling. |
| Multi-target Activity | Compounds with similar scaffolds have demonstrated multitargeted effects on various enzymes related to neurodegenerative diseases. |
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of This compound .
Case Study 1: Neuroprotective Effects
A study published in Frontiers in Pharmacology explored the neuroprotective effects of benzodiazole derivatives. The results indicated that certain derivatives exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease. The most promising compounds showed IC50 values below 10 µM against AChE .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of related benzodiazole derivatives. These compounds were found to scavenge free radicals effectively, indicating their potential role in mitigating oxidative stress-related damage in neurodegenerative conditions .
Pharmacological Profile
The pharmacological profile of This compound can be summarized as follows:
Table 2: Pharmacological Profile
| Property | Value |
|---|---|
| Molecular Weight | 427.51 g/mol |
| Solubility | Moderate in organic solvents |
| Lipophilicity | LogP ~ 4.5 (indicative of good membrane permeability) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
